molecular formula C13H10FNO2S B2903182 9-Methylcarbazole-3-sulfonyl fluoride CAS No. 2138396-54-8

9-Methylcarbazole-3-sulfonyl fluoride

Cat. No.: B2903182
CAS No.: 2138396-54-8
M. Wt: 263.29
InChI Key: SRIASCUXGSBPIF-UHFFFAOYSA-N
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Description

9-Methylcarbazole-3-sulfonyl fluoride is a compound that combines the structure of 9-Methylcarbazole, a nitrogen-containing polycyclic aromatic hydrocarbon , with a sulfonyl fluoride group. Sulfonyl fluorides have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .


Synthesis Analysis

Sulfonyl fluorides can be synthesized using sulfonic acids and their salts . One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour .


Molecular Structure Analysis

The molecular structure of this compound would consist of the 9-Methylcarbazole structure attached to a sulfonyl fluoride group. The sulfonyl fluoride group is known to form covalent bonds with several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine .


Chemical Reactions Analysis

Sulfonyl fluorides are known for their discerning reactivity in sulfur(VI)-fluoride exchange (SuFEx) chemistry . This reactivity has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads .

Mechanism of Action

The mechanism of action of sulfonyl fluorides involves promoting enamel mineralization, reducing gingival inflammation and bleeding, its potential broad-spectrum antibiotic effect, and through modulation of the microbial composition of the dental biofilm .

Safety and Hazards

While specific safety and hazard information for 9-Methylcarbazole-3-sulfonyl fluoride is not available, sulfonyl fluorides are generally considered corrosive and toxic .

Future Directions

Sulfonyl fluorides have emerged as a functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications has provided opportunities for synthetic chemists . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Future research will likely continue to explore the potential of sulfonyl fluorides in various fields of study .

Properties

IUPAC Name

9-methylcarbazole-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIASCUXGSBPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)F)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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